TD-165 stability and storage conditions

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Compound of Interest		
Compound Name:	TD-165	
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TD-165 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and experimental use of **TD-165**, a PROTAC-based Cereblon (CRBN) degrader.

Frequently Asked Questions (FAQs)

Q1: What is **TD-165** and what is its primary mechanism of action?

A1: **TD-165** is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). By degrading CRBN, **TD-165** indirectly prevents the degradation of CRBN's natural substrates, such as the L-type voltage-dependent calcium channel subunit Cav1.2α. This leads to an increased surface expression of Cav1.2α.[1][2][3]

Q2: What are the recommended storage conditions for **TD-165**?

A2: Proper storage of **TD-165** is crucial for maintaining its stability and activity. Recommendations for both powder and solvent-based stock solutions are summarized in the table below.

Q3: How should I prepare a stock solution of **TD-165**?

A3: **TD-165** is soluble in DMSO and Ethanol. For a 10 mM stock solution, dissolve the appropriate amount of **TD-165** powder in fresh, high-quality DMSO. It is important to use fresh



DMSO as moisture-absorbing DMSO can reduce solubility.[4] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: What are the known off-target effects or effects on other CRBN neosubstrates?

A4: As a degrader of CRBN, **TD-165** will likely affect the degradation of other known CRBN neosubstrates. These can include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), as well as other proteins such as GSPT1 and SALL4.[5][6][7][8] Researchers should consider the potential impact on these pathways in their experimental design and interpretation of results.

Stability and Storage Conditions

Quantitative data regarding the stability and storage of **TD-165** are summarized below for easy reference.

Form	Storage Temperature	Duration	Notes
Powder	-20°C	Up to 3 years	Protect from light and moisture.
0 - 4°C	Days to weeks (short-term)		
Stock Solution in DMSO	-80°C	Up to 1 year	Aliquot to avoid freeze-thaw cycles.
-20°C	Up to 1 month	Protect from light.	

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with **TD-165**.



Issue	Possible Cause(s)	Recommended Solution(s)
No or low degradation of CRBN	- Suboptimal TD-165 Concentration: The concentration of TD-165 may be too low or too high (see "Hook Effect" below) Incorrect Incubation Time: The treatment time may be too short to observe degradation Poor Cell Health: Cells may be unhealthy or at a non-optimal confluency Inactive Compound: Improper storage or handling may have degraded the compound.	- Perform a dose-response experiment to determine the optimal concentration. A typical starting range is 0.1 - 10 μM. [4]- Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the optimal incubation time Ensure cells are healthy and seeded at an appropriate density (typically 70-80% confluency) Verify the storage conditions and age of the TD-165 stock solution. Prepare a fresh stock solution if necessary.
"Hook Effect" Observed (Reduced degradation at high concentrations)	- Formation of Binary Complexes: At high concentrations, TD-165 may form binary complexes with either CRBN or the E3 ligase separately, preventing the formation of the productive ternary complex required for degradation.[9][10][11][12]	- This is an intrinsic property of many PROTACs. The optimal working concentration will be in a specific range. It is crucial to perform a full dose-response curve to identify the concentration that gives maximal degradation before the hook effect becomes prominent.
Inconsistent Western Blot Results for Cav1.2α	- Poor Membrane Protein Extraction: Cav1.2α is a multipass transmembrane protein and can be difficult to extract and solubilize Inefficient Transfer: Large proteins like Cav1.2α may not transfer efficiently from the gel to the membrane Antibody Issues: The primary or secondary	- Use a lysis buffer specifically designed for membrane proteins (e.g., RIPA buffer) and consider sonication to aid in solubilization. Avoid boiling samples containing multi-pass transmembrane proteins; instead, incubate at a lower temperature (e.g., 37°C or 70°C) for a shorter duration.

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	antibody may not be optimal for detecting Cav1.2α.	[13][14]- Optimize transfer conditions (e.g., use a lower percentage gel, extend transfer time, use a wet transfer system) Validate your antibodies and ensure they are used at the recommended dilution. Include appropriate positive and negative controls.
Unexpected Phenotypes or Off-Target Effects	- Degradation of other CRBN Neosubstrates: TD-165 degrades CRBN, which will affect the stability of its other known substrates.	- Be aware of the known CRBN neosubstrates (e.g., IKZF1, IKZF3, GSPT1, SALL4) and consider their potential roles in your experimental system.[5][6][7][8]- If possible, use rescue experiments or orthogonal approaches to confirm that the observed phenotype is due to the intended effect on the CRBN- Cav1.2α axis.

Experimental Protocols Western Blot Analysis of CRBN Degradation and Cav1.2α Stabilization

This protocol provides a detailed methodology for assessing the effect of **TD-165** on CRBN and Cav1.2 α protein levels in a cell-based assay.

- 1. Cell Culture and Treatment:
- Seed HEK293T cells (or another suitable cell line) in 6-well plates and grow to 70-80% confluency.
- Treat cells with a range of TD-165 concentrations (e.g., 0.1, 1, 10 μM) or a vehicle control (DMSO) for the desired incubation time (e.g., 24 hours).[4]



2. Cell Lysis:

- Aspirate the media and wash the cells twice with ice-cold PBS.
- Add 100-200 μL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- For membrane proteins like Cav1.2α, sonicate the lysate briefly on ice to ensure complete membrane disruption.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein extract) to a new tube.
- 3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- 4. Sample Preparation for SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.
- Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
- For CRBN, boil the samples at 95°C for 5 minutes.
- For Cav1.2α, incubate the samples at 37°C for 30 minutes or 70°C for 10 minutes to avoid aggregation.[14]
- 5. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel. Use a lower percentage gel (e.g., 8%) for the large Cav1.2α protein.
- Run the gel according to the manufacturer's instructions.



 Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semidry transfer system. Optimize transfer time for large proteins.

6. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against CRBN, Cav1.2 α , and a loading control (e.g., GAPDH or β -actin) overnight at 4 $^{\circ}$ C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

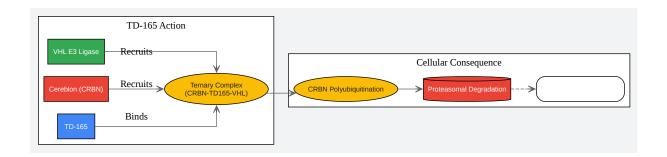
7. Detection:

- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

TD-165 Mechanism of Action

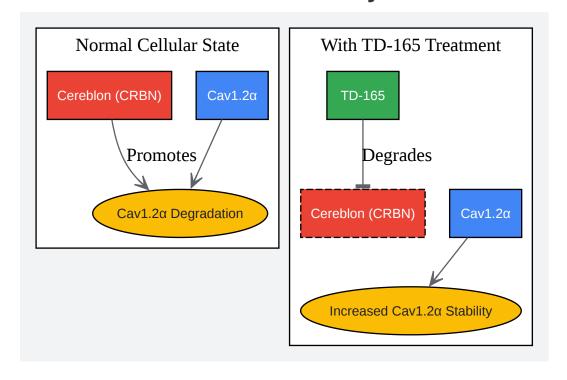




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Caption: **TD-165** forms a ternary complex with CRBN and VHL E3 ligase, leading to CRBN degradation.

Effect of TD-165 on Cav1.2α Stability



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Caption: **TD-165** degrades CRBN, preventing Cav1.2 α degradation and leading to its stabilization.

Experimental Workflow for TD-165 Evaluation



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Caption: A typical experimental workflow for assessing the effects of **TD-165** on protein levels.

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